molecular formula C29H32N2O2S B4291946 2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol

2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol

Cat. No.: B4291946
M. Wt: 472.6 g/mol
InChI Key: VQLMEFGOZJJYJF-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with tert-butyl groups and a phthalazinyl sulfanyl moiety, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites . The resulting intermediate is then subjected to further reactions to introduce the phthalazinyl sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and crystallization is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the phthalazinyl moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the phthalazinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring or the phthalazinyl moiety .

Scientific Research Applications

2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups enhance the compound’s stability, while the phthalazinyl sulfanyl moiety may interact with specific molecular targets and pathways involved in oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol is unique due to the presence of the phthalazinyl sulfanyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-ditert-butyl-4-[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2S/c1-28(2,3)23-16-20(17-24(26(23)32)29(4,5)6)34-27-22-11-9-8-10-21(22)25(30-31-27)18-12-14-19(33-7)15-13-18/h8-17,32H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMEFGOZJJYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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